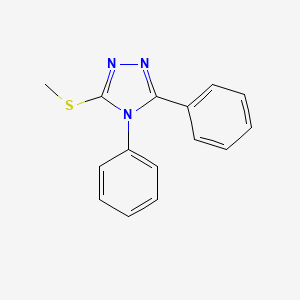

3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole

Description

3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with methylthio (-SMe) and two phenyl groups. This structure is synthesized through multi-step reactions, often starting from 4,5-diphenyl-4H-1,2,4-triazole-3-thiol. Key synthetic steps include alkylation with methyl iodide or deprotection of acetal-protected intermediates using formic acid (98%), as demonstrated in recent studies . Elemental analysis confirms its composition (C, H, N, S), with experimental values closely matching theoretical calculations (e.g., C: 48.08% found vs. 48.11% calculated) . The methylthio group enhances lipophilicity and electron density, influencing its biological interactions and stability.

Properties

IUPAC Name |

3-methylsulfanyl-4,5-diphenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-19-15-17-16-14(12-8-4-2-5-9-12)18(15)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKRAHUFFMXUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352253 | |

| Record name | 4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33199-66-5 | |

| Record name | 4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(methylthio)propionic acid with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Electrophiles like bromine or nitronium ions can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 3-(methylthio)-4,5-diphenyl-4H-1,2,4-triazole are distinct from related triazole derivatives, as outlined below:

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Key Findings

Substituent Effects on Bioactivity :

- Methylthio (-SMe) : Enhances lipophilicity, facilitating membrane penetration in antifungal applications . However, its activity is moderate compared to halogenated analogs like 4-(2,4-dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole, which exhibits stronger antibacterial effects due to electron-withdrawing Cl groups .

- Sulfone Derivatives : Oxidation of methylthio to methylsulfonyl (-SO2Me) increases polarity and stability, as seen in 3-(methylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole, which shows superior anticancer activity .

Synthetic Flexibility :

- Methylthio derivatives are synthesized via straightforward alkylation or deprotection, while halogenated analogs require harsher halogenation conditions .

- Bulky substituents (e.g., dichlorobenzyl) necessitate optimized alkylation protocols to avoid steric interference .

QSAR Insights :

- Quantum chemical descriptors (e.g., ΣQ, ΔE1) predict that electron-rich substituents (e.g., -SMe) increase antibacterial activity by enhancing charge transfer (ΣQ) . For instance, this compound has a ΣQ of +0.32, correlating with moderate activity, whereas chloro-substituted analogs (ΣQ: +0.45) show higher potency .

Electronic and Steric Considerations: Bromine and chlorine substituents reduce the HOMO-LUMO gap (ΔE1), improving reactivity in biological systems .

Biological Activity

3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

- Chemical Formula : C15H13N3S

- CAS Number : 866009-90-7

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. Studies indicate that triazole derivatives exhibit significant antibacterial and antifungal activities.

Research Findings

- Antibacterial Activity :

- Antifungal Activity :

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms.

Case Studies

- Colorectal Cancer :

- Mechanism of Action :

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of triazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Mechanistic Insights

- The presence of the triazole moiety enhances the ability to form hydrogen bonds with biological receptors, potentially modulating inflammatory responses .

Summary of Biological Activities

| Biological Activity | Target Organisms/Cell Lines | IC50/MIC Values | Observations |

|---|---|---|---|

| Antibacterial | E. coli, Pseudomonas aeruginosa | MIC: 62.5 - 250 µg/ml | Moderate to good activity |

| Antifungal | Candida albicans | MIC: 15.6 µg/ml | Significant inhibition |

| Anticancer | HT-29 (colorectal cancer) | IC50: Micromolar range | Strong cytotoxicity |

| Anti-inflammatory | Various | Not specified | Modulation of cytokines |

Q & A

Q. What are the standard synthetic routes for 3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole?

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives or functionalization of preformed triazole cores. A common method involves:

- Refluxing substituted benzaldehyde (e.g., 3,4,5-trimethoxyphenyl derivatives) with 4-amino-1,2,4-triazole intermediates in ethanol under acidic conditions (glacial acetic acid) for 4–18 hours .

- Isolation via solvent evaporation, followed by crystallization using water-ethanol mixtures (yields ~65%) .

- Confirmation of purity through melting point analysis and chromatographic techniques.

Q. What spectroscopic methods are used to confirm the structure of this compound?

- IR spectroscopy : Identifies characteristic vibrations (e.g., C=S at ~1200–1250 cm⁻¹, N–H stretching at ~3200 cm⁻¹) .

- ¹H NMR spectroscopy : Resolves aromatic proton environments (e.g., phenyl substituents at δ 7.2–7.8 ppm) and methylthio groups (δ ~2.5 ppm) .

- Elemental analysis : Validates empirical formula consistency (e.g., C, H, N, S content) .

Q. How are in vitro antimicrobial assays designed for triazole derivatives?

- Disk diffusion or microdilution methods are used to assess activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Minimum inhibitory concentration (MIC) values are determined by serial dilution in nutrient broth, with incubation at 37°C for 24–48 hours .

- Positive controls (e.g., ampicillin) and solvent-only controls are included to validate results .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in triazole derivatives?

- Single-crystal X-ray diffraction provides bond lengths, angles, and intermolecular interactions (e.g., C–H···N hydrogen bonds). For example:

Q. How should researchers address discrepancies in reported biological activity data?

- Replicate experiments under standardized conditions (e.g., pH, temperature, solvent systems) to rule out methodological variability .

- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., methoxy vs. methylthio groups) .

- Use statistical error analysis (e.g., Student’s t-test) to quantify significance of observed differences .

Q. What strategies optimize reaction yields in triazole synthesis?

- Microwave-assisted synthesis reduces reaction time (e.g., from 18 hours to 30 minutes) while maintaining yields >60% .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency compared to ethanol or water .

- Catalyst screening : Acidic catalysts (e.g., p-TSA) improve condensation rates in Schiff base formation .

Q. How are computational methods applied to predict triazole derivative properties?

Q. What advanced pharmacological models evaluate antitumor activity?

- MTT assay : Measures cytotoxicity in cancer cell lines (e.g., A549 lung adenocarcinoma) via mitochondrial reductase activity .

- Dose-response curves : Quantify IC₅₀ values (e.g., 10–50 μM) to compare potency across derivatives .

- Apoptosis assays (e.g., Annexin V staining) validate mechanisms of action .

Data Reporting and Validation

Q. How should crystallographic data be reported for reproducibility?

Q. What statistical frameworks ensure robust biological data interpretation?

- Error propagation analysis : Quantifies uncertainty in IC₅₀ calculations using methods from Data Reduction and Error Analysis for the Physical Sciences .

- ANOVA : Identifies significant variance across experimental groups (e.g., triazole analogs vs. controls) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.